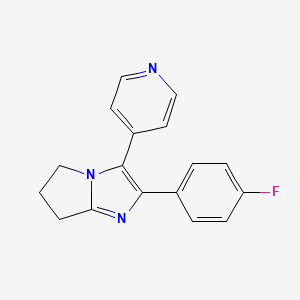
5H-Pyrrolo(1,2-a)imidazole, 2-(4-fluorophenyl)-6,7-dihydro-3-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SKF-104351 ist ein niedermolekulares Medikament, das von GlaxoSmithKline entwickelt wurdeLeukotriene sind Entzündungsmediatoren, die an verschiedenen Immunreaktionen und Krankheiten beteiligt sind .
Herstellungsmethoden
Der Syntheseweg für SKF-104351 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des heterocyclischen Kerns durch Cyclisierungsreaktionen.
Funktionsgruppenmodifikationen: Einführung von funktionellen Gruppen wie Fluor- und Stickstoffatomen, um die gewünschte pharmakologische Aktivität zu erreichen.
Reinigung und Isolierung: Die endgültige Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um ein Produkt mit hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden für SKF-104351 würden die Skalierung dieser Synthesschritte beinhalten, wobei gleichzeitig Konsistenz, Sicherheit und Wirtschaftlichkeit gewährleistet werden. Dies erfordert in der Regel die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Implementierung robuster Reinigungsprozesse.
Vorbereitungsmethoden
The synthetic route for SKF-104351 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of functional groups such as fluorine and nitrogen atoms to achieve the desired pharmacological activity.
Purification and isolation: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial production methods for SKF-104351 would involve scaling up these synthetic steps while ensuring consistency, safety, and cost-effectiveness. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of robust purification processes.
Analyse Chemischer Reaktionen
SKF-104351 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: SKF-104351 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Als 5-Lipoxygenase-Inhibitor wird es in der Forschung verwendet, um die Rolle von Leukotrienen in chemischen Prozessen und Reaktionen zu untersuchen.
Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die Leukotriene betreffen, und deren Auswirkungen auf Zellfunktionen.
Medizin: SKF-104351 wurde auf sein therapeutisches Potenzial bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis untersucht.
Wirkmechanismus
SKF-104351 entfaltet seine Wirkung durch Hemmung des Enzyms Arachidonat-5-Lipoxygenase. Dieses Enzym ist für die Umwandlung von Arachidonsäure in Leukotriene verantwortlich, die starke Entzündungsmediatoren sind. Durch die Hemmung von 5-Lipoxygenase reduziert SKF-104351 die Produktion von Leukotrienen und moduliert so Entzündungsreaktionen. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören das Enzym 5-Lipoxygenase und die nachgeschalteten Signalwege, die mit der Leukotrienbiosynthese verbunden sind .
Wirkmechanismus
SKF-104351 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, SKF-104351 reduces the production of leukotrienes, thereby modulating inflammatory responses. The molecular targets and pathways involved include the 5-lipoxygenase enzyme and the downstream signaling pathways associated with leukotriene biosynthesis .
Vergleich Mit ähnlichen Verbindungen
SKF-104351 kann mit anderen 5-Lipoxygenase-Inhibitoren wie Zileuton und MK-886 verglichen werden. Während alle diese Verbindungen den gemeinsamen Mechanismus der Hemmung von 5-Lipoxygenase teilen, ist SKF-104351 einzigartig in seiner spezifischen chemischen Struktur und seinem pharmakologischen Profil. Ähnliche Verbindungen umfassen:
Zileuton: Ein weiterer 5-Lipoxygenase-Inhibitor, der zur Behandlung von Asthma eingesetzt wird.
MK-886: Ein Inhibitor der Leukotrienbiosynthese, der auf das 5-Lipoxygenase-aktivierende Protein (FLAP) zielt.
Die Einzigartigkeit von SKF-104351 liegt in seiner spezifischen Bindungsaffinität und seiner inhibitorischen Potenz gegenüber 5-Lipoxygenase, die es von anderen Inhibitoren unterscheidet .
Eigenschaften
CAS-Nummer |
111908-94-2 |
|---|---|
Molekularformel |
C17H14FN3 |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C17H14FN3/c18-14-5-3-12(4-6-14)16-17(13-7-9-19-10-8-13)21-11-1-2-15(21)20-16/h3-10H,1-2,11H2 |
InChI-Schlüssel |
GJFVAEMLAFFGDZ-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Key on ui other cas no. |
111908-94-2 |
Synonyme |
SK and F 104351 SK and F-104351 SKF 104351 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















